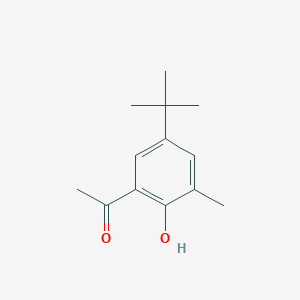
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation, resulting in efficient and high-yielding production .
化学反応の分析
Types of Reactions: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form amines or other reduced products.
Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.
類似化合物との比較
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound found in certain mushrooms.
Ibotenic Acid: Another psychoactive compound with an isoxazole ring.
Uniqueness: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE stands out due to its unique cyclopentylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11) |
InChIキー |
LNMVKPKEWFRPRT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC2=CC(=NO2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8690996.png)
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene-](/img/structure/B8691006.png)



![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)







![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)
